2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide
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Overview
Description
2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with a number of lipophilic amino acids .
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that similar compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide typically involves the reaction of cyanoacetamide with a suitable quinoline derivative. One common method involves the condensation of cyanoacetamide with 2-mercaptoquinoline under basic conditions, followed by cyclization to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thioacetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analogue with similar reactivity but lacking the quinoline core.
2-Mercaptoquinoline: Shares the quinoline core but lacks the cyano and thioacetamide groups.
Quinoline-2-thiol: Similar structure but with different functional groups.
Uniqueness
2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential biological activities. The presence of both the cyano and thioacetamide groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-5-7-4-8-9(2-1-3-10(8)16)15-12(7)18-6-11(14)17/h4H,1-3,6H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSLEPCHLFZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=N2)SCC(=O)N)C#N)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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